molecular formula C28H35ClN2O4 B12786743 2-(4-Diphenylmethylpiperazinyl)-1-(3,4,5-trimethoxyphenyl)ethanol monohydrochloride CAS No. 93035-26-8

2-(4-Diphenylmethylpiperazinyl)-1-(3,4,5-trimethoxyphenyl)ethanol monohydrochloride

Cat. No.: B12786743
CAS No.: 93035-26-8
M. Wt: 499.0 g/mol
InChI Key: DKJWZFGUDZDUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Diphenylmethylpiperazinyl)-1-(3,4,5-trimethoxyphenyl)ethanol monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Diphenylmethylpiperazinyl)-1-(3,4,5-trimethoxyphenyl)ethanol monohydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the diphenylmethyl group, and the attachment of the trimethoxyphenyl group. Common reagents used in these reactions include piperazine, benzyl chloride, and trimethoxybenzaldehyde. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Diphenylmethylpiperazinyl)-1-(3,4,5-trimethoxyphenyl)ethanol monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Diphenylmethylpiperazinyl)-1-(3,4,5-trimethoxyphenyl)ethanol monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might bind to neurotransmitter receptors in the brain, altering signal transduction and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzylpiperazinyl)-1-(3,4,5-trimethoxyphenyl)ethanol: Similar structure but with a benzyl group instead of a diphenylmethyl group.

    2-(4-Diphenylmethylpiperazinyl)-1-(3,4-dimethoxyphenyl)ethanol: Similar structure but with a dimethoxyphenyl group instead of a trimethoxyphenyl group.

Uniqueness

2-(4-Diphenylmethylpiperazinyl)-1-(3,4,5-trimethoxyphenyl)ethanol monohydrochloride is unique due to its specific combination of functional groups, which can confer distinct pharmacological properties. The presence of the diphenylmethyl group and the trimethoxyphenyl group can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.

Properties

CAS No.

93035-26-8

Molecular Formula

C28H35ClN2O4

Molecular Weight

499.0 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)ethanol;hydrochloride

InChI

InChI=1S/C28H34N2O4.ClH/c1-32-25-18-23(19-26(33-2)28(25)34-3)24(31)20-29-14-16-30(17-15-29)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22;/h4-13,18-19,24,27,31H,14-17,20H2,1-3H3;1H

InChI Key

DKJWZFGUDZDUAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.